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molecular formula C19H22FN3O3 B042181 Grepafloxacin CAS No. 119914-60-2

Grepafloxacin

Cat. No. B042181
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-UHFFFAOYSA-N
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Patent
US04971970

Procedure details

To a solution of 1-cyclopropyl-6-fluoro-7-bromo-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.58 g) in N-methyl-2-pyrrolidone (5 ml) is added 3-methylpiperazine (0.65 g), and the mixture is heated at 90° C. for 20 minutes. After the solvent is distilled off under reduced pressure, ethanol is added to the residue, and the crystals are separated by filtration and are recrystallized from ethyl acetate-ethanol to give 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (310 mg), as white powdery crystals, m.p. 206°-208° C.

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[C:9]([CH3:16])[C:10]([F:15])=[C:11](Br)[CH:12]=3)[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.[CH3:21][CH:22]1[NH:27][CH2:26][CH2:25][NH:24][CH2:23]1>CN1CCCC1=O>[CH:1]1([N:4]2[C:13]3[C:8](=[C:9]([CH3:16])[C:10]([F:15])=[C:11]([N:24]4[CH2:25][CH2:26][NH:27][CH:22]([CH3:21])[CH2:23]4)[CH:12]=3)[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)Br)F)C)=O)C(=O)O
Name
Quantity
0.65 g
Type
reactant
Smiles
CC1CNCCN1
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent is distilled off under reduced pressure, ethanol
ADDITION
Type
ADDITION
Details
is added to the residue
CUSTOM
Type
CUSTOM
Details
the crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethyl acetate-ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)N1CC(NCC1)C)F)C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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